molecular formula C6H8N2OS B13164405 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one

2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one

Cat. No.: B13164405
M. Wt: 156.21 g/mol
InChI Key: HABPVBKNONHEJV-UHFFFAOYSA-N
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Description

2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one is a high-purity chemical intermediate built around the privileged 2-aminothiazole scaffold, a structure of significant importance in medicinal chemistry and drug discovery . The 2-aminothiazole core is a recognized bioisostere that contributes to favorable pharmacokinetic properties, including good cell permeability and oral absorption . This specific derivative, featuring a ketone side chain at the 5-position and a methyl group on the thiazole ring, is of particular interest for the synthesis of more complex molecules and for exploring structure-activity relationships. The 2-aminothiazole motif is found in a wide range of pharmacologically active compounds and marketed drugs, such as the antiglaucoma agent methazolamide, the antimicrobial cefazolin, and the histamine H2-receptor antagonist famotidine . The reactivity of the amine group makes this compound an exceptionally versatile building block for the derivatization and development of new bioactive agents . As a key intermediate, it can be used in the synthesis of compounds for screening against various biological targets. 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one is provided for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2-amino-1-(3-methyl-1,2-thiazol-5-yl)ethanone

InChI

InChI=1S/C6H8N2OS/c1-4-2-6(10-8-4)5(9)3-7/h2H,3,7H2,1H3

InChI Key

HABPVBKNONHEJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)C(=O)CN

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one

General Synthetic Strategies

The synthesis of 2-aminothiazoles, including 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one, typically involves the construction of the thiazole ring through cyclization reactions of α-haloketones with thiourea or related sulfur-nitrogen nucleophiles. The Hantzsch thiazole synthesis is a classical and widely employed route.

Specific Synthetic Routes

Hantzsch Condensation of α-Haloketones with Thiourea
  • Procedure : The key intermediate, 2-bromo-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one, is reacted with thiourea under reflux conditions, often in ethanol or other polar solvents, to afford the 2-aminothiazole ring system.
  • Catalysts and Conditions : This reaction can be performed in the absence of catalysts or using mild bases to facilitate cyclization. Reaction times typically range from 1 to 5 hours at temperatures between 60°C and 100°C.
  • Yields : Reported yields are generally good to excellent (65–85%), with purities confirmed by chromatographic and spectroscopic methods.
One-Pot Multi-Component Reactions

Recent advances include one-pot syntheses where α-bromo ketones, thiourea, and other nucleophiles are combined in a single reaction vessel, sometimes catalyzed by novel nanomaterials or ionic liquids, improving reaction efficiency and reducing purification steps.

  • Example : Use of trichloroisocyanuric acid as a halogenating agent in the presence of a multifunctional magnetic nanocatalyst (Ca/4-MePyr IL@ZY-Fe3O4) facilitates the formation of α-haloketones in situ, which then react with thiourea to form 2-aminothiazoles in one pot under mild conditions (80°C, 25 minutes for halogenation, followed by thiourea addition).
Alternative Cyclization Methods
  • Copper-Catalyzed Condensations : Copper-catalyzed [3+1+1]-type condensations involving oximes, anhydrides, and potassium thiocyanate have been reported for thiazole ring formation, offering mild and green synthetic routes.
  • Base-Induced Cyclization : Cyclization of α-halogenated β-keto esters with thiourea under basic conditions has also been used to prepare 2-aminothiazoles with good regioselectivity and yields.

Industrial and Scalable Methods

Industrial preparation often involves multi-step syntheses optimized for yield, cost, and environmental impact. For example, α-monohalogenation of β-keto esters using tribromoisocyanuric acid in aqueous media followed by reaction with thiourea and bases like DABCO allows for scalable and eco-friendly production of 2-aminothiazoles.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
α-Haloketone formation Trichloroisocyanuric acid, Ca/4-MePyr IL@ZY-Fe3O4 80°C 25 min >80 One-pot halogenation and cyclization
Cyclization with thiourea Thiourea, EtOH or aqueous medium 60–100°C 1–5 hours 65–85 Can be catalyst-free or base-catalyzed
Copper-catalyzed condensation Oximes, anhydrides, KSCN, Cu catalyst Mild Few hours 60–75 Green chemistry approach
α-Halogenation of β-keto esters Tribromoisocyanuric acid, aqueous medium Room temp 1–2 hours 70–80 Followed by reaction with thiourea

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) : $$^{1}H$$ and $$^{13}C$$ NMR confirm the thiazole ring and amino ketone moieties; characteristic chemical shifts include methyl protons on the thiazole ring (~2.3 ppm) and the methylene adjacent to the ketone (~3.5–4.0 ppm).
  • Infrared Spectroscopy (IR) : Key bands include amine N-H stretching (~3300–3500 cm$$^{-1}$$), carbonyl C=O stretching (~1650–1700 cm$$^{-1}$$), and thiazole ring vibrations.
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular formula confirm the compound identity.
  • Elemental Analysis : Confirms the stoichiometry and purity of the synthesized compound.

Summary of Key Literature Findings

Reference Method Summary Yield (%) Advantages Limitations
One-pot synthesis with trichloroisocyanuric acid and nanocatalyst 80–85 High efficiency, reusable catalyst Requires specialized catalyst
Hantzsch condensation and copper-catalyzed methods 65–80 Mild conditions, green chemistry Moderate reaction times
Reaction of 2-bromo-1-(4-methylthiazol-5-yl)ethan-1-one with amines 70–75 Versatile for derivatives Possible isomer formation

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs:

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1)

  • Structure : Features a methyl group at the 4-position of the thiazole ring instead of the 3-position.
  • Molecular Formula : C₆H₈N₂OS (vs. C₆H₈N₂OS for the target compound).
  • Key Differences: The methyl group’s position (4 vs. Limited toxicological data are available for both compounds, indicating a need for further safety studies .

2-Amino-1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-one

  • Structure : Replaces the 3-methyl group with a methoxy (-OCH₃) substituent.
  • May influence solubility due to polar oxygen atom introduction .

2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride

  • Structure : Substitutes the thiazole core with an isoxazole ring and includes an amine hydrochloride moiety.
  • Key Differences :
    • Isoxazole (oxygen and nitrogen in the ring) vs. thiazole (sulfur and nitrogen). This alters hydrogen-bonding capacity and metabolic stability.
    • Molecular Weight: 162.62 g/mol (higher due to hydrochloride salt) vs. ~154 g/mol for the target compound .

Electronic and Steric Effects

  • Thiazole vs.
  • Substituent Effects: Methyl groups (electron-donating) increase lipophilicity, aiding membrane permeability.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Core Notable Properties
2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one C₆H₈N₂OS ~154 3-methyl, 5-amino-acetyl Thiazole High lipophilicity, unstudied toxicity
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone C₆H₈N₂OS ~154 4-methyl, 5-acetyl Thiazole Similar lipophilicity, unknown safety
2-Amino-1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-one C₆H₈N₂O₂S ~172 3-methoxy, 5-amino-acetyl Thiazole Enhanced polarity, potential solubility
2-(3-Methylisoxazol-5-yl)ethanamine HCl C₆H₁₁ClN₂O 162.62 3-methyl, ethylamine HCl Isoxazole Higher solubility (salt form)

Biological Activity

2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one is a chemical compound characterized by its thiazole ring, which contains both sulfur and nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound enhance its reactivity and biological efficacy, making it a valuable scaffold for drug development.

Chemical Structure and Properties

The molecular formula for 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one is C6H8N2OSC_6H_8N_2OS, with a molecular weight of 156.21 g/mol. Its structure includes a thiazole ring with an amino group and a methyl substituent, which significantly influence its biological interactions.

PropertyValue
Molecular FormulaC₆H₈N₂OS
Molecular Weight156.21 g/mol
IUPAC Name2-amino-1-(3-methyl-1,2-thiazol-5-yl)ethanone
InChI KeyHABPVBKNONHEJV-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one exhibits a range of biological activities:

Antimicrobial Activity:
Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Pseudomonas aeruginosa, which are common pathogens associated with infections.

Cytotoxic Activity:
The compound has also been investigated for its anticancer potential. It exhibits cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent. The structure–activity relationship (SAR) studies suggest that the thiazole ring is crucial for this activity.

The mechanism through which 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one exerts its biological effects involves interactions with specific molecular targets within cells. The thiazole ring can interact with various enzymes and receptors, leading to modulation of biochemical pathways associated with cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study:
    A study evaluated the antimicrobial activity of synthesized thiazole derivatives, including 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one. Results indicated that it had a minimum inhibitory concentration (MIC) as low as 0.23 mg/mL against Bacillus cereus and Salmonella Typhimurium .
  • Cytotoxicity Assessment:
    In another study focusing on anticancer properties, the compound was tested against human glioblastoma U251 cells and human melanoma WM793 cells. The results showed significant cytotoxic effects comparable to standard drugs like doxorubicin .
  • Structure–Activity Relationship Analysis:
    SAR studies revealed that modifications to the thiazole ring could enhance the biological activity of derivatives. For instance, the introduction of electron-donating groups at specific positions on the ring improved cytotoxicity against cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
2-AminothiazoleStructureExhibits strong antimicrobial activity
4-MethylthiazoleStructureKnown for its use in synthetic organic chemistry
5-AcetylthiazoleStructureDisplays significant anticancer properties

The presence of the methyl group at position three enhances the reactivity of 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one compared to other derivatives, contributing to its unique biological profile.

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